2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine 2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine
Brand Name: Vulcanchem
CAS No.: 2200932-55-2
VCID: VC4803025
InChI: InChI=1S/C21H24N2O4/c1-15-5-4-10-22-20(15)26-13-16-8-11-23(12-9-16)21(24)19-14-25-17-6-2-3-7-18(17)27-19/h2-7,10,16,19H,8-9,11-14H2,1H3
SMILES: CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3
Molecular Formula: C21H24N2O4
Molecular Weight: 368.433

2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine

CAS No.: 2200932-55-2

Cat. No.: VC4803025

Molecular Formula: C21H24N2O4

Molecular Weight: 368.433

* For research use only. Not for human or veterinary use.

2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine - 2200932-55-2

Specification

CAS No. 2200932-55-2
Molecular Formula C21H24N2O4
Molecular Weight 368.433
IUPAC Name 2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
Standard InChI InChI=1S/C21H24N2O4/c1-15-5-4-10-22-20(15)26-13-16-8-11-23(12-9-16)21(24)19-14-25-17-6-2-3-7-18(17)27-19/h2-7,10,16,19H,8-9,11-14H2,1H3
Standard InChI Key QRNQDQSJHMOOGD-UHFFFAOYSA-N
SMILES CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3

Introduction

Structural Components

  • 2,3-Dihydro-1,4-benzodioxine: This part of the molecule is a benzodioxine derivative, which is known for its presence in various pharmaceutical compounds due to its biological activity.

  • Piperidin-4-yl: The piperidine ring is a common motif in many drugs, contributing to their pharmacological properties.

  • 3-Methylpyridine: Pyridine derivatives are widely used in organic synthesis and drug development due to their versatility and biological activity.

Potential Synthesis Pathways

The synthesis of 2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine could involve several steps, including:

  • Formation of the Benzodioxine-Piperidine Amide: This might involve reacting 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride with piperidin-4-amine.

  • Introduction of the Methoxy Group: This could be achieved through a nucleophilic substitution reaction involving the piperidine derivative and a methoxy donor.

  • Attachment to the Pyridine Ring: This step would require a suitable coupling reaction to link the benzodioxine-piperidine moiety to the 3-methylpyridine.

Potential Applications

While specific applications are not documented, compounds with similar structures are often explored for their:

  • Pharmacological Activity: Potential as drugs or drug precursors due to their complex structure.

  • Organic Synthesis: Use as intermediates in the synthesis of more complex molecules.

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